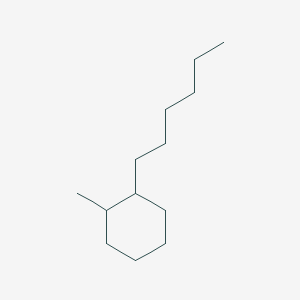

1-Hexyl-2-methylcyclohexane

Description

Structure

3D Structure

Properties

CAS No. |

92031-93-1 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

1-hexyl-2-methylcyclohexane |

InChI |

InChI=1S/C13H26/c1-3-4-5-6-10-13-11-8-7-9-12(13)2/h12-13H,3-11H2,1-2H3 |

InChI Key |

YBURYLRJEWDREX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCCCC1C |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Investigations of 1 Hexyl 2 Methylcyclohexane

Chair Conformation Equilibria in 1,2-Disubstituted Cyclohexanes

Cyclohexane (B81311) and its derivatives are not planar; they predominantly adopt a puckered, strain-free structure known as the chair conformation. In this conformation, the substituent groups can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (extending from the perimeter of the ring). At room temperature, the two chair conformations of a substituted cyclohexane rapidly interconvert in a process called a ring flip. libretexts.orgwikipedia.org When substituents are present, these two chair conformers are typically not equivalent in energy. pressbooks.pubspcmc.ac.in

For monosubstituted cyclohexanes, there is a distinct energetic preference for the substituent to occupy the equatorial position. csbsju.edu When a substituent is in the axial position, it experiences steric hindrance with the two other axial hydrogen atoms on the same side of the ring. jove.comlibretexts.org This unfavorable steric interaction, known as a 1,3-diaxial interaction, destabilizes the conformation. pressbooks.publumenlearning.com In the equatorial position, the substituent is directed away from the rest of the ring, minimizing steric crowding and resulting in a more stable conformation. pressbooks.pubcsbsju.edu

The tendency of a substituent to favor the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations. wikipedia.orgmasterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk. wikipedia.orgmasterorganicchemistry.com For the methyl group, the A-value is approximately 1.7-1.8 kcal/mol, indicating that methylcyclohexane (B89554) exists predominantly in the conformation where the methyl group is equatorial. wikipedia.orgminia.edu.egstereoelectronics.org The A-value for a straight-chain alkyl group like hexyl is slightly larger than that of a methyl or ethyl group, estimated to be around 2.0 kcal/mol, reflecting its greater steric demand. masterorganicchemistry.comubc.ca

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -CH₃ (Methyl) | ~1.8 | minia.edu.egubc.ca |

| -CH₂CH₃ (Ethyl) | ~2.0 | ubc.ca |

| -CH(CH₃)₂ (Isopropyl) | ~2.2 | ubc.ca |

| -C(CH₃)₃ (tert-Butyl) | >4.5 | ubc.ca |

| -C₆H₁₃ (Hexyl) | ~2.0 (estimated) | masterorganicchemistry.comubc.ca |

The primary factor destabilizing an axial substituent is the presence of 1,3-diaxial interactions. lumenlearning.com These are steric repulsions between the axial group at carbon 1 (C1) and the axial hydrogens at C3 and C5. jove.comlibretexts.org Each interaction between an axial methyl group and an axial hydrogen is energetically similar to a gauche butane (B89635) interaction, contributing approximately 0.9 kcal/mol of strain. libretexts.orgutexas.edu Since an axial methyl group has two such interactions, the total destabilization is about 1.8 kcal/mol, which corresponds well with its experimentally determined A-value. utexas.edu

Stereoisomerism and Chirality of 1-Hexyl-2-methylcyclohexane

The presence of two different substituents on the cyclohexane ring gives rise to geometric isomerism (cis/trans) and, because the substituents are different, chirality. spcmc.ac.in

Cis Isomer : In the cis isomer, the methyl and hexyl groups are on the same face of the ring. libretexts.orgopenstax.org This arrangement necessitates that in any chair conformation, one group must be axial and the other equatorial (a,e or e,a). spcmc.ac.in These two conformers are diastereomers and are not equal in energy. spcmc.ac.in

Conformer 1 (axial-hexyl, equatorial-methyl) : This conformer is destabilized by the large 1,3-diaxial interactions of the hexyl group.

Conformer 2 (equatorial-hexyl, axial-methyl) : This conformer is destabilized by the 1,3-diaxial interactions of the smaller methyl group.

Relative Stability : Because the hexyl group is sterically bulkier than the methyl group (larger A-value), the conformer with the hexyl group in the equatorial position and the methyl group in the axial position is the more stable of the two. youtube.com The equilibrium will strongly favor this (e,a) conformation.

Trans Isomer : In the trans isomer, the methyl and hexyl groups are on opposite faces of the ring. libretexts.orgopenstax.org This allows for a conformation where both groups are equatorial (e,e) or both are axial (a,a).

Conformer 1 (diequatorial) : In this conformation, both the hexyl and methyl groups occupy the sterically favored equatorial positions. There is a minor gauche interaction between the two adjacent equatorial groups, which adds a small amount of strain (approx. 0.9 kcal/mol). utexas.edu

Conformer 2 (diaxial) : This conformation is highly unstable due to severe 1,3-diaxial interactions for both the hexyl and methyl groups. The total steric strain would be the sum of their A-values plus additional repulsive interactions between the two axial groups.

Relative Stability : The diequatorial (e,e) conformer is overwhelmingly more stable than the diaxial (a,a) conformer. The trans-diequatorial isomer is generally the most stable of all possible stereoisomers of this compound because it minimizes powerful 1,3-diaxial interactions. slideshare.net

| Isomer | Conformation | Relative Stability | Primary Strain Type |

|---|---|---|---|

| Cis | Equatorial-Hexyl, Axial-Methyl | More Stable (Cis) | 1,3-Diaxial (Methyl) |

| Cis | Axial-Hexyl, Equatorial-Methyl | Less Stable (Cis) | 1,3-Diaxial (Hexyl) |

| Trans | Diequatorial (e,e) | Most Stable (Overall) | Gauche (Me-Hexyl) |

| Trans | Diaxial (a,a) | Least Stable (Overall) | 1,3-Diaxial (Me + Hexyl) |

A molecule is chiral if it is non-superimposable on its mirror image. libretexts.org In this compound, both C1 and C2 are stereocenters because they are each bonded to four different groups. Since the two substituents (methyl and hexyl) are different, no plane of symmetry exists in either the cis or trans isomer, rendering them both chiral. spcmc.ac.inlibretexts.org

Cis Isomer : The cis isomer is chiral and exists as a pair of enantiomers: (1R, 2S)-1-hexyl-2-methylcyclohexane and (1S, 2R)-1-hexyl-2-methylcyclohexane. These enantiomers are optically active. Each enantiomer exists as a rapidly interconverting mixture of its two chair conformers (e,a and a,e).

Trans Isomer : The trans isomer is also chiral and exists as a pair of enantiomers: (1R, 2R)-1-hexyl-2-methylcyclohexane and (1S, 2S)-1-hexyl-2-methylcyclohexane. These enantiomers are also optically active. Each of these enantiomers exists almost exclusively in the low-energy diequatorial conformation.

Dynamic Stereochemistry and Ring Inversion Processes

For the cis isomer , the ring flip interconverts the more stable (equatorial-hexyl, axial-methyl) conformer and the less stable (axial-hexyl, equatorial-methyl) conformer. Because these two conformers have different energies, the equilibrium lies to one side, but both are present in the mixture. spcmc.ac.in

Kinetic Studies of Conformational Interconversions (Ring Flipping)

The cyclohexane ring in this compound is not static; it undergoes a rapid conformational change known as a chair-chair interconversion or ring flip. In this process, axial substituents become equatorial, and equatorial substituents become axial. wikipedia.orgopenochem.org This interconversion proceeds through several higher-energy transition states and intermediates, including the half-chair and twist-boat conformations. wikipedia.org

The rate of this ring flip is temperature-dependent. At room temperature, the interconversion is extremely fast, with a rate constant for unsubstituted cyclohexane in the order of 10^5 s⁻¹. wikipedia.orglscollege.ac.in This rapid equilibrium means that it is impossible to isolate the individual chair conformers of most substituted cyclohexanes at ambient temperatures. wikipedia.org However, at very low temperatures (e.g., –150 °C), the thermal energy is insufficient to overcome the energy barrier for ring flipping, and the interconversion can be slowed down or even stopped, allowing for the study of individual conformers, for instance by NMR spectroscopy. wikipedia.org

For this compound, the presence of the hexyl and methyl substituents influences the rate of interconversion. The general principles of conformational analysis allow us to understand the kinetics qualitatively. The interconversion between the two chair forms of a disubstituted cyclohexane can be represented as a first-order kinetic process. The equilibrium between the two conformers is determined by their relative free energies.

Let's consider the cis and trans isomers of this compound separately.

Cis-1-Hexyl-2-methylcyclohexane

For the cis isomer, one substituent must be in an axial position and the other in an equatorial position in any given chair conformation. libretexts.orgspcmc.ac.in Ring flipping interconverts these positions. This results in two different chair conformers that are diastereomers of each other. spcmc.ac.in

Conformer A: Hexyl (axial), Methyl (equatorial)

Conformer B: Hexyl (equatorial), Methyl (axial)

The equilibrium will favor the conformer where the bulkier group occupies the more spacious equatorial position to minimize steric strain, specifically 1,3-diaxial interactions. lumenlearning.comfiveable.me The hexyl group is bulkier than the methyl group. Therefore, Conformer B, with the hexyl group in the equatorial position, will be the major conformer at equilibrium.

Trans-1-Hexyl-2-methylcyclohexane

For the trans isomer, the two substituents can be either both equatorial or both axial. libretexts.orgopenstax.org

Conformer C: Hexyl (equatorial), Methyl (equatorial)

Conformer D: Hexyl (axial), Methyl (axial)

The diequatorial conformer (C) is significantly more stable than the diaxial conformer (D) because the latter suffers from severe steric hindrance due to 1,3-diaxial interactions from both groups. libretexts.organokaramsey.edu Consequently, the equilibrium will overwhelmingly favor the diequatorial conformation.

Determination of Energetic Barriers Associated with Cyclohexane Ring Dynamics

The energetic barrier to ring flipping in cyclohexane itself is approximately 10.8 kcal/mol (about 45 kJ/mol). wikipedia.orglscollege.ac.in This barrier corresponds to the energy of the half-chair transition state. wikipedia.orglscollege.ac.in The presence of substituents alters this barrier and also creates a difference in the ground-state energies of the two chair conformers. This energy difference is primarily due to steric strain, which includes 1,3-diaxial interactions and gauche interactions. libretexts.orgchemistrysteps.com

A useful tool for quantifying the steric demand of a substituent is its "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. masterorganicchemistry.comwikipedia.org Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.com

Table 1: A-Values for Selected Alkyl Groups

| Substituent | A-Value (kcal/mol) |

| Methyl (CH₃) | 1.7 - 1.8 |

| Ethyl (CH₂CH₃) | 1.75 - 2.0 |

| Isopropyl (CH(CH₃)₂) | 2.15 - 2.2 |

| n-Hexyl | ~2.0 - 2.2 (estimated) |

Note: The A-value for the n-hexyl group is estimated to be similar to that of the ethyl or isopropyl group, as the main steric bulk is determined by the initial part of the alkyl chain. masterorganicchemistry.comlibretexts.org

We can use these A-values to estimate the energy difference between the conformers of this compound.

Energetics of Cis-1-Hexyl-2-methylcyclohexane

In the cis isomer, one group is axial and the other is equatorial.

Conformer A (Hexyl axial, Methyl equatorial): The primary steric strain comes from the axial hexyl group. This introduces 1,3-diaxial interactions. The energy cost is approximately the A-value of the hexyl group (~2.1 kcal/mol).

Conformer B (Hexyl equatorial, Methyl axial): The strain is due to the axial methyl group, which has an A-value of about 1.8 kcal/mol. youtube.com

Additionally, in 1,2-disubstituted cyclohexanes, there is a gauche interaction between the adjacent substituents, which adds approximately 0.9 kcal/mol of strain to both conformers of the cis isomer. youtube.com

Therefore, the estimated energy difference (ΔG) between the two conformers would be the difference in their A-values.

ΔG ≈ A-value(hexyl) - A-value(methyl) ≈ 2.1 kcal/mol - 1.8 kcal/mol = 0.3 kcal/mol.

Conformer B is more stable by approximately 0.3 kcal/mol.

Energetics of Trans-1-Hexyl-2-methylcyclohexane

In the trans isomer, the two conformers are the diequatorial and the diaxial.

Conformer C (Diequatorial): This conformer is destabilized by a gauche interaction between the equatorial hexyl and methyl groups. The energy of this interaction is similar to that in gauche butane, about 0.9 kcal/mol. spcmc.ac.inyoutube.com

Conformer D (Diaxial): This conformer is highly destabilized by 1,3-diaxial interactions from both the axial hexyl and the axial methyl groups. The total strain energy can be estimated by summing their A-values. Strain ≈ A-value(hexyl) + A-value(methyl) ≈ 2.1 kcal/mol + 1.8 kcal/mol = 3.9 kcal/mol.

The energy difference between the diequatorial and diaxial conformers is substantial.

ΔG ≈ (Strain of Diaxial) - (Strain of Diequatorial) ≈ 3.9 kcal/mol - 0.9 kcal/mol = 3.0 kcal/mol.

The diequatorial conformer (C) is significantly more stable by approximately 3.0 kcal/mol.

Table 2: Estimated Energetic Properties of this compound Conformers

| Isomer | Conformer | Substituent Positions | Estimated Relative Energy (kcal/mol) |

| cis | A | Hexyl (ax), Methyl (eq) | 0.3 |

| cis | B | Hexyl (eq), Methyl (ax) | 0 |

| trans | C | Hexyl (eq), Methyl (eq) | 0 |

| trans | D | Hexyl (ax), Methyl (ax) | 3.0 |

These energy differences dictate the equilibrium populations of the conformers. A larger energy difference leads to a higher population of the more stable conformer. The energy barrier for the interconversion itself will be higher than the ground state energy of the less stable conformer and is influenced by the transition state energies, which are affected by eclipsing interactions during the ring flip. acs.org For many disubstituted cyclohexanes, this barrier remains in the range of 10-12 kcal/mol. wikipedia.org

Spectroscopic Characterization Methodologies in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the structure of organic molecules in solution. By exploiting the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) for Chemical Shift and Spin-Spin Coupling Analysis

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by its local electronic environment. In 1-Hexyl-2-methylcyclohexane, the protons on the cyclohexane (B81311) ring and the hexyl and methyl substituents will exhibit characteristic chemical shifts.

Due to the complexity of the overlapping signals in the aliphatic region for a molecule like this compound, precise experimental values from the literature are often not reported in isolation. However, based on established principles and spectral prediction models, the approximate chemical shifts can be estimated. Protons on the cyclohexane ring would appear in the range of approximately 0.8-2.0 ppm. The methyl protons would likely resonate as a doublet around 0.8-1.0 ppm, while the methylene (B1212753) protons of the hexyl chain would produce a series of multiplets between approximately 1.1 and 1.4 ppm, with the terminal methyl group of the hexyl chain appearing as a triplet around 0.9 ppm.

Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), arises from the interaction of non-equivalent protons on adjacent carbons. The coupling constant, J, is the distance between the peaks of a multiplet and is measured in Hertz (Hz). For this compound, complex coupling patterns are expected due to the numerous adjacent, non-equivalent protons in the cyclohexane ring and the hexyl chain. For instance, the methine proton at the C-1 position would be coupled to the protons on C-2 and C-6 of the cyclohexane ring and the first methylene group of the hexyl chain, resulting in a complex multiplet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Cyclohexane Ring Protons | 0.8 - 2.0 | Multiplets | Complex |

| CH₃ (on ring) | 0.8 - 1.0 | Doublet | ~6-7 |

| CH₂ (hexyl chain) | 1.1 - 1.4 | Multiplets | ~7 |

| CH₃ (hexyl chain) | ~0.9 | Triplet | ~7 |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization and Substituent Effects

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Generally, each non-equivalent carbon atom gives a distinct signal, making it a powerful tool for determining the number of unique carbon environments. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) than in ¹H NMR, which minimizes signal overlap. libretexts.org

For this compound, which has 13 carbon atoms, one would expect to see up to 13 distinct signals in the ¹³C NMR spectrum, assuming the molecule is chiral and has no plane of symmetry. The chemical shifts of the carbons are influenced by their hybridization and the presence of substituents. The sp³ hybridized carbons of the cyclohexane ring and the alkyl chains will appear in the aliphatic region of the spectrum. The carbons of the cyclohexane ring would be expected to resonate between 20 and 50 ppm. pressbooks.pub The methyl group attached to the ring would appear at approximately 15-25 ppm. The carbons of the hexyl chain would show a series of signals, with the terminal methyl carbon being the most shielded (lowest chemical shift) at around 14 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (cyclohexane) | 35 - 45 |

| C2 (cyclohexane) | 30 - 40 |

| C3, C4, C5, C6 (cyclohexane) | 20 - 35 |

| CH₃ (on ring) | 15 - 25 |

| CH₂ (hexyl chain, C1' to C5') | 22 - 33 |

| CH₃ (hexyl chain, C6') | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in deciphering complex molecular structures by revealing correlations between nuclei. epfl.chyoutube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting coupled protons. For example, the protons of the methyl group on the ring would show a correlation to the methine proton at C-2. The protons of each methylene group in the hexyl chain would show correlations to the protons on the adjacent methylene groups, allowing for the tracing of the entire hexyl chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). epfl.chsdsu.edu This is extremely useful for assigning carbon signals based on previously assigned proton signals. For instance, the proton signal assigned to the methyl group on the ring would show a cross-peak to the corresponding methyl carbon signal in the ¹³C dimension.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds away (and sometimes four). epfl.chyoutube.com This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. In this compound, an HMBC spectrum would show a correlation between the methyl protons on the ring and the C-1, C-2, and C-3 carbons of the cyclohexane ring. It would also show correlations between the protons of the first methylene group of the hexyl chain and carbons C-1 and C-2 of the ring, confirming the attachment point of the hexyl group.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Compound Identification

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov A mixture of compounds is first separated based on boiling points and interactions with the GC column, and then each separated component is introduced into the mass spectrometer for analysis. savemyexams.com For a pure sample of this compound, the GC would show a single peak at a characteristic retention time, which depends on the specific GC conditions (e.g., column type, temperature program).

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of alkylcyclohexanes is well-documented. libretexts.orgpressbooks.pub A common fragmentation pathway is the loss of the alkyl side chain. For this compound (MW = 182.35 g/mol ), the loss of the hexyl radical (C₆H₁₃•, mass = 85) would lead to a fragment ion at m/z 97. Another prominent fragmentation is the loss of the methyl group (CH₃•, mass = 15), resulting in a fragment at m/z 167. Cleavage of the cyclohexane ring itself also produces a characteristic series of fragment ions with m/z values separated by 14 mass units (CH₂ groups). libretexts.org The base peak (the most intense peak) for many alkylcyclohexanes is often at m/z 83 or 69. pressbooks.pubmaricopa.edu

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 182 | [C₁₃H₂₆]⁺ (Molecular Ion) |

| 167 | [M - CH₃]⁺ |

| 97 | [M - C₆H₁₃]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl ring fragment) |

| 69 | [C₅H₉]⁺ (Cyclohexyl ring fragment) |

| 55 | [C₄H₇]⁺ (Cyclohexyl ring fragment) |

| 41 | [C₃H₅]⁺ (Cyclohexyl ring fragment) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) can measure the m/z of an ion with very high accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the ion, as different combinations of atoms will have slightly different exact masses. The molecular formula of this compound is C₁₃H₂₆. The theoretical exact mass for this formula is 182.2035 Da. wikipedia.orgnih.gov An HRMS measurement of the molecular ion that yields a value very close to this theoretical mass would provide strong evidence for the proposed molecular formula. jeolusa.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectrum of this compound is dominated by the characteristic modes of its n-hexyl and methyl-substituted cyclohexane fragments. While specific experimental spectra for this exact compound are not widely available in the literature, the expected absorption and scattering bands can be reliably predicted based on extensive studies of similar alkylcyclohexanes. libretexts.orgdocbrown.info

The alkyl (hexyl and methyl) C-H stretching vibrations are consistently observed in the 2845–2965 cm⁻¹ region in both IR and Raman spectra. docbrown.info These are typically strong and complex bands arising from the symmetric and asymmetric stretching of the numerous CH₂, and CH₃ groups.

The cyclohexyl moiety also contributes to this region. The C-H stretching vibrations of the cyclohexane ring hydrogens (both axial and equatorial) absorb in a similar range to the alkyl substituents, often leading to broad, overlapping bands. researchgate.net

Deformation vibrations of the CH₂ and CH₃ groups provide more distinct spectral features. CH₂ scissoring vibrations are typically found around 1440–1480 cm⁻¹, while CH₃ asymmetric deformations absorb in a similar region. docbrown.info The symmetric CH₃ deformation (umbrella mode) usually appears near 1375 cm⁻¹. For the cyclohexane ring, the CH₂ scissoring modes are prominent around 1450 cm⁻¹. sikhcom.net

The fingerprint region (below 1500 cm⁻¹) contains a wealth of structural information, including C-C stretching and various bending and rocking modes. The complex pattern of bands in this region is unique to the specific stereochemistry and conformation of the molecule. Skeletal vibrations of the cyclohexane ring and the hexyl chain contribute significantly to this region. docbrown.info

Below is a table summarizing the expected characteristic vibrational frequencies for the key structural components of this compound, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| C-H Asymmetric Stretch | -CH₃, -CH₂- | 2950 - 2965 | Strong |

| C-H Symmetric Stretch | -CH₃, -CH₂- | 2845 - 2875 | Strong |

| CH₂ Scissoring | -CH₂- (ring & chain) | 1440 - 1480 | Medium |

| CH₃ Asymmetric Deformation | -CH₃ | ~1460 | Medium |

| CH₃ Symmetric Deformation | -CH₃ | ~1375 | Medium to Weak |

| C-C Skeletal Vibrations | Cyclohexane ring & Hexyl chain | 800 - 1200 | Medium to Weak |

This table presents generalized data based on the analysis of similar alkylcyclohexane compounds and fundamental principles of vibrational spectroscopy.

Vibrational spectroscopy is particularly sensitive to the conformational state of the cyclohexane ring. This compound can exist in several conformational and configurational isomeric forms (e.g., cis/trans isomers, with substituents in axial or equatorial positions). Each of these isomers will exhibit a unique vibrational spectrum, a "conformational fingerprint," allowing for their identification and quantification in a mixture.

The chair conformation is the most stable for a cyclohexane ring. researchgate.net For a 1,2-disubstituted cyclohexane, the substituents can be in (axial, equatorial), (equatorial, axial), (axial, axial), or (equatorial, equatorial) arrangements. The relative energies of these conformers, and thus their populations at a given temperature, are influenced by steric interactions. The vibrational frequencies of certain modes, particularly those involving the C-C bonds of the ring and the C-H bonds of the substituents, are sensitive to these geometric arrangements.

For instance, studies on substituted cyclohexanols have shown that the C-D stretching frequency can clearly distinguish between axial and equatorial conformers. rsc.org Similarly, subtle shifts in the C-H deformation and C-C skeletal vibrations of this compound would be expected for different stereoisomers and conformers. Raman spectroscopy has also been effectively used to study pressure- and temperature-induced conformational changes in methylcyclohexane (B89554), demonstrating the sensitivity of the technique to the equatorial-axial equilibrium. optica.org

By comparing the experimental spectrum of a sample to theoretically calculated spectra for each possible conformer, it is possible to determine the predominant conformation and even the equilibrium mixture of different conformers present.

Chiroptical Spectroscopy for Absolute Configuration Determination

This compound possesses two chiral centers (C1 and C2 of the cyclohexane ring), meaning it can exist as enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of these chiral isomers. These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule. photophysics.comencyclopedia.pub

Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. encyclopedia.pub For a molecule to be ECD active, it must be chiral and possess a chromophore that absorbs light in the accessible spectral range. Saturated alkanes like this compound lack strong chromophores and are therefore expected to show very weak ECD signals in the conventional UV-Vis region.

However, modern computational methods allow for the theoretical prediction of ECD spectra. schrodinger.comarxiv.org By calculating the expected ECD spectrum for each enantiomer (e.g., (1R,2R) and (1S,2S)), and comparing the predicted spectrum to the experimental one (even if weak), the absolute configuration can be assigned. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the three-dimensional arrangement of the atoms in the molecule.

While no specific ECD data for this compound is available, the principles of ECD are well-established for determining the absolute configuration of chiral molecules. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. leidenuniv.nl Similar to ECD, ORD is a powerful tool for the stereochemical analysis of chiral molecules. nih.gov The shape of the ORD curve, particularly in the vicinity of an absorption band (known as the Cotton effect), is characteristic of the absolute configuration of the enantiomer.

For a molecule like this compound, which lacks a strong chromophore, a plain ORD curve would be expected, showing a gradual change in optical rotation with wavelength. However, the sign of the rotation at a standard wavelength (e.g., the sodium D-line at 589 nm) can still be used to distinguish between enantiomers. The magnitude and sign of the optical rotation are highly dependent on the conformation of the molecule, as demonstrated in studies of other substituted cyclohexanes. researchgate.netpnas.org

Theoretical calculations can predict the optical rotation for each enantiomer of this compound. By comparing the calculated value with the experimentally measured optical rotation, the absolute configuration of a specific sample can be determined.

Computational Chemistry and Theoretical Modeling Studies of 1 Hexyl 2 Methylcyclohexane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the fundamental properties of a molecule, including its most stable three-dimensional shape and the distribution of its electrons.

The conformational landscape of 1-hexyl-2-methylcyclohexane is primarily defined by the orientation of the hexyl and methyl groups on the cyclohexane (B81311) ring. Like other substituted cyclohexanes, the molecule predominantly adopts a chair conformation to minimize angular and torsional strain. The key question is the relative stability of the conformers where the substituents are in axial or equatorial positions.

Ab initio and Density Functional Theory (DFT) are the primary methods used to calculate the energies of these different conformations. acs.org These methods solve approximations of the Schrödinger equation to determine the electronic energy and, consequently, the total energy of a given molecular geometry. For substituted cyclohexanes, the energy difference between the axial and equatorial conformers (the A-value) is a critical parameter. Generally, larger substituents prefer the more spacious equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. scispace.com

A systematic study on mono-substituted cyclohexanes using high-accuracy CCSD(T) calculations as a benchmark has shown the challenges that different DFT functionals face in accurately predicting these energy balances. ua.esrsc.org The delicate interplay between attractive London dispersion forces and repulsive steric interactions must be correctly modeled. rsc.org For instance, while a methyl group has a well-established experimental A-value of approximately 1.7 kcal/mol, a larger hexyl group would be expected to have a slightly higher A-value, strongly favoring the equatorial position.

Table 1: Representative Conformational Energies (A-Values) for Monosubstituted Cyclohexanes This table presents calculated A-values for substituents relevant to understanding the steric demands of the groups on this compound. The values illustrate the energy penalty for a group occupying an axial position.

| Substituent | Method | Calculated A-value (kcal/mol) |

| Methyl | MP2/6-31G(d) | 1.96 acs.org |

| Ethyl | MP2/6-31G(d) | 1.80 acs.org |

| Isopropyl | MP2/6-31G(d) | 1.60 acs.org |

| tert-Butyl | MP2/6-31G(d) | 5.45 acs.org |

| Phenyl | DFT | 2.87 researchgate.net |

This is an interactive data table. Users can sort the data by clicking on the column headers.

The molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analysis provide a lens through which to view the potential reactivity of this compound. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For an alkyl-substituted cyclohexane, the MEP would show a generally non-polar character, with slight negative potential associated with the electron clouds of the C-C and C-H bonds. These maps are useful for predicting sites of electrophilic or nucleophilic attack.

Frontier molecular orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For a saturated hydrocarbon like this compound, the HOMO-LUMO gap is expected to be large, consistent with its relatively low reactivity. The analysis of these orbitals can help predict how the molecule might behave in reactions such as dehydrogenation, where C-H bond activation is crucial. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations offer a way to study the movement of molecules over time, providing insights into dynamic processes and bulk properties.

MD simulations model the motions of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. For this compound, an MD simulation would reveal the dynamic equilibrium between different chair and boat conformations. It would show the process of ring-flipping, where the cyclohexane ring inverts its conformation, causing axial and equatorial substituents to switch positions. These simulations can be used to calculate the free energy barriers for these conformational changes. researchgate.net The flexibility of the hexyl chain would also be a significant feature of the dynamics, with various rotational conformers (rotamers) of the chain being explored over time. Such simulations have been effectively used to understand the behavior of various n-alkylcyclohexanes. open.ac.ukresearchgate.netacs.org

Cyclohexane and its derivatives are often used as model guests in studies of host-guest chemistry, for example, with cyclodextrins or cucurbiturils. acs.orgbeilstein-journals.orgucl.ac.uk Computational methods, particularly MD simulations and DFT, are vital for understanding the nature of these interactions. frontiersin.org If this compound were to act as a guest, its non-polar, bulky structure would favor interaction with a hydrophobic host cavity. MD simulations can model the process of the guest entering the host cavity, revealing the preferred orientation and the strength of the binding, which is often driven by the hydrophobic effect and van der Waals forces. ucl.ac.uk The conformation of the cyclohexane ring itself might even be altered upon binding within a sterically demanding host. acs.org

Reaction Mechanism Elucidation via Computational Kinetics

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. researchgate.net For a molecule like this compound, reactions of interest include pyrolysis, oxidation, and catalytic dehydrogenation.

For instance, in a study of cyclohexane dehydrogenation catalyzed by a nickel cation (Ni+), DFT calculations were used to map the entire potential energy surface. researchgate.net This revealed that the reaction proceeds through an insertion-elimination mechanism, with the activation of C-H bonds being more favorable than C-C bond activation. researchgate.net Similar computational approaches could be applied to this compound to understand how the presence of the alkyl substituents influences the reaction pathways and activation energies for processes like its conversion to aromatic compounds. acs.org ReaxFF-MD simulations, a type of reactive force field molecular dynamics, have been used to study the pyrolysis of polymers containing cyclohexane units, showing that the cyclohexane structure plays a key role in the generation of small molecule products due to its conformational instability. mdpi.com

Thermodynamic Property Prediction and Phase Equilibrium Modeling

Computational methods are also vital for predicting the thermodynamic properties of substances and modeling their behavior in multiphase systems. This is crucial for process design, such as in separation and purification technologies. sumitomo-chem.co.jp

Vapor-Liquid Equilibrium (VLE) defines the state where a liquid and its vapor are in equilibrium with each other. ntnu.no Predicting VLE data (i.e., the temperature, pressure, and composition of both phases) is fundamental for designing separation processes like distillation. acs.orgacs.org While Computational Fluid Dynamics (CFD) is not a primary tool for predicting VLE data, it plays a critical role in utilizing this data to simulate large-scale process equipment.

CFD solves the equations of fluid flow, heat, and mass transfer within a defined geometry, such as a distillation column. To accurately model a multiphase system like a distillation process, the CFD simulation requires a robust thermodynamic model to describe the phase behavior at the interface between the liquid and vapor. The VLE data, often calculated beforehand using thermodynamic models like those described in the next section, is supplied as input to the CFD software. The simulation can then predict operational details like temperature and concentration profiles, flow patterns, and mass transfer efficiency on trays or in packing material.

Therefore, the study of VLE for a system containing this compound would first involve developing a thermodynamic model to generate the necessary phase equilibrium data. This data would then serve as a crucial input for any subsequent CFD simulation of a process unit involving this compound.

Table 3: Example of VLE Data for a Hypothetical Binary System: this compound (1) / Toluene (B28343) (2) at 101.3 kPa

This table illustrates the kind of VLE data required for process simulations. Values are illustrative.

| Temperature (K) | Liquid Mole Fraction (x₁) | Vapor Mole Fraction (y₁) | Activity Coefficient (γ₁) | Activity Coefficient (γ₂) |

| 383.8 | 0.000 | 0.000 | - | 1.000 |

| 390.0 | 0.125 | 0.230 | 1.152 | 1.015 |

| 405.0 | 0.350 | 0.515 | 1.088 | 1.050 |

| 420.0 | 0.600 | 0.740 | 1.035 | 1.120 |

| 435.0 | 0.850 | 0.910 | 1.005 | 1.250 |

| 445.1 | 1.000 | 1.000 | 1.000 | - |

For many liquid mixtures, particularly those containing components with different chemical natures, the behavior deviates significantly from ideality. Activity coefficient models are used to correct for this non-ideality in the liquid phase. numberanalytics.com The Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models are two of the most widely used and successful local composition models. numberanalytics.comyoutube.comua.pt

Local Composition Concept: These models are based on the idea that the composition of molecules in the immediate vicinity of a central molecule is different from the bulk composition due to intermolecular forces. youtube.com

NRTL Model: The NRTL model uses adjustable parameters that are fitted to experimental VLE or Liquid-Liquid Equilibrium (LLE) data to represent the interaction energies between pairs of components in a mixture. acs.orgua.pt It includes a "non-randomness" parameter that accounts for the structured arrangement of molecules at the local level. youtube.com

UNIQUAC Model: The UNIQUAC model separates the activity coefficient into two parts: a combinatorial part that accounts for differences in molecular size and shape, and a residual part that accounts for intermolecular forces. numberanalytics.comua.pt The combinatorial part is calculated from pure component properties (molecular volume and surface area), while the residual part contains adjustable binary interaction parameters that are regressed from experimental phase equilibrium data. researchgate.netresearchgate.net

For a system involving this compound mixed with other compounds (e.g., aromatic solvents like toluene or polar additives), the NRTL or UNIQUAC models would be essential for accurately describing the VLE or LLE. acs.orgresearchgate.net By fitting the model equations to experimental data, a set of binary interaction parameters can be obtained. These parameters can then be used to predict the phase behavior of the multicomponent mixture over a wide range of temperatures, pressures, and compositions. acs.org

Table 4: Example of UNIQUAC Binary Interaction Parameters (a_ij) for a System Containing Methylcyclohexane (B89554)

These parameters are determined by fitting the model to experimental data and are crucial for predicting phase behavior. The values shown are for the related Methylcyclohexane (1) + Toluene (2) system and are illustrative of the data type.

| Parameter | Value (K) | Description |

| a₁₂ | 15.63 | Interaction parameter for the effect of component 1 on component 2. |

| a₂₁ | 6.45 | Interaction parameter for the effect of component 2 on component 1. |

Reactivity and Mechanistic Investigations of 1 Hexyl 2 Methylcyclohexane Analogues

Electrophilic Addition Reactions to Unsaturated Cyclohexene (B86901) Derivatives

Unsaturated analogues of 1-hexyl-2-methylcyclohexane, such as 1-hexyl-2-methylcyclohexene or related derivatives, are susceptible to electrophilic addition reactions. These reactions proceed via the attack of an electrophile on the electron-rich carbon-carbon double bond, leading to the formation of a carbocation intermediate, which is then captured by a nucleophile. ma.edu

Regioselectivity and Stereoselectivity in Alkene Additions (e.g., Hydrogen Halide Additions)

The addition of electrophiles like hydrogen halides (HX) to unsymmetrical cyclohexene derivatives is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity refers to the preference for bond formation at one position over another. purechemistry.org In the context of adding HX to an alkene, the outcome is often dictated by Markovnikov's rule. This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms, while the halide adds to the more substituted carbon atom. masterorganicchemistry.com This preference is rooted in the formation of the most stable carbocation intermediate. For a derivative like 1-hexyl-2-methylcyclohexene, the addition of HBr would lead to the formation of a tertiary carbocation, which is more stable than the alternative secondary carbocation. The bromide ion then attacks this tertiary carbocation.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. masterorganicchemistry.com Since the pi bond of an alkene is flat, the electrophile can attack from either face. In many simple additions of HX, if a new chiral center is formed, a racemic mixture of enantiomers is often produced because attack from either face is equally likely. masterorganicchemistry.com The reaction can result in both syn-addition (electrophile and nucleophile add to the same face of the double bond) and anti-addition (they add to opposite faces), often leading to a mixture of stereoisomers. masterorganicchemistry.comyoutube.com

| Reactant | Intermediate Carbocation | Major Product (Markovnikov) | Minor Product (Anti-Markovnikov) |

|---|---|---|---|

| 1-methyl-2-hexyl-1-cyclohexene | Tertiary Carbocation (more stable) | 1-bromo-1-methyl-2-hexylcyclohexane | 2-bromo-1-methyl-2-hexylcyclohexane |

Carbocation Rearrangements and the Role of Intermediate Stability

A defining characteristic of reactions involving carbocation intermediates is their propensity to rearrange into more stable forms. lumenlearning.com Carbocation stability follows the order: tertiary > secondary > primary. masterorganicchemistry.com If a reaction initially produces a less stable carbocation, and a more stable arrangement can be achieved through a small structural shift, a rearrangement is likely to occur.

There are two primary types of carbocation rearrangements:

Hydride Shift: A hydrogen atom, along with its bonding pair of electrons, migrates from an adjacent carbon to the positively charged carbon. lumenlearning.com

Alkyl Shift: An entire alkyl group migrates with its bonding electrons to the adjacent carbocation center. lumenlearning.com

These shifts are common in any reaction that generates a carbocation, including certain electrophilic additions and SN1 reactions. youtube.com For instance, if the addition of an electrophile to a cyclohexene derivative were to form a secondary carbocation adjacent to a tertiary or quaternary carbon, a hydride or alkyl shift could occur to generate a more stable tertiary carbocation before the nucleophile attacks. masterorganicchemistry.comyoutube.com This rearrangement results in a product with a different carbon skeleton than would be expected from a direct addition mechanism. The driving force for this process is the move to a lower energy, more stable intermediate. wiley-vch.de

Radical Reactions and Their Selectivity on Cyclohexane (B81311) Rings

The saturated cyclohexane ring of this compound is generally unreactive toward ionic reagents but can undergo substitution reactions via free-radical mechanisms, typically initiated by heat or UV light. wikipedia.org

Free-Radical Halogenation and Alkylation of Cyclohexanes

Free-radical halogenation is a chain reaction used to replace a C-H bond on an alkane with a C-X (halogen) bond. wikipedia.org The reaction proceeds through three stages: initiation, propagation, and termination. The selectivity of this reaction—which hydrogen is replaced—depends heavily on the stability of the alkyl radical intermediate formed during the propagation step. The stability of free radicals follows the same trend as carbocations: tertiary > secondary > primary.

The choice of halogenating agent significantly impacts the selectivity of the reaction:

Chlorination: Chlorine radicals are highly reactive and not very selective. masterorganicchemistry.com The reaction of chlorine with a substituted cyclohexane like this compound would produce a mixture of all possible monochlorinated isomers. While there is a preference for abstracting tertiary hydrogens over secondary and primary ones, the statistical abundance of secondary and primary hydrogens on the molecule means that significant amounts of other isomers will be formed. masterorganicchemistry.com

Bromination: Bromine radicals are less reactive and therefore much more selective. masterorganicchemistry.com Bromination strongly favors the formation of the most stable possible radical. masterorganicchemistry.com In the case of this compound, bromination would selectively occur at the tertiary C-H bond at the C-2 position, leading to a much higher yield of a single major product compared to chlorination.

| Radical Type | Relative Rate (Chlorination at 25°C) | Relative Rate (Bromination at 125°C) |

|---|---|---|

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.8 | 82 |

| Tertiary (3°) | 5 | 1600 |

Radical Chain Mechanisms in Pyrolysis and Controlled Oxidation Processes

Pyrolysis involves the thermal degradation of a compound in the absence of air. The pyrolysis of alkanes and cycloalkanes is understood to be a free-radical chain reaction. dtic.mil For cyclohexane, the process is initiated by the homolytic cleavage of a C-C bond, which opens the ring to form a diradical. This diradical can then isomerize, for instance, to 1-hexene. mdpi.com The subsequent chain propagation steps involve hydrogen abstraction from other cyclohexane molecules by various small radicals, leading to a complex mixture of smaller alkanes and alkenes. mdpi.com

The key steps in the radical chain mechanism are:

Initiation: Homolysis of a C-C or C-H bond to form initial radicals.

Propagation: A radical abstracts a hydrogen from a reactant molecule to form a new radical, which then undergoes further reactions (e.g., beta-scission).

Termination: Two radicals combine to form a stable, non-radical product.

Controlled Oxidation of cyclohexanes is an industrially important process that also proceeds via a radical chain mechanism. wiley-vch.de The reaction with oxygen (autoxidation) typically yields hydroperoxides as the initial major products. The mechanism involves:

Initiation: Formation of initial alkyl radicals (R•).

Propagation: The alkyl radical (R•) reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical then abstracts a hydrogen atom from another cyclohexane molecule to form a hydroperoxide (ROOH) and a new alkyl radical (R•), continuing the chain. wiley-vch.de

Termination: Radicals combine to end the chain reaction.

Catalytic Transformations of Cyclohexane Rings

The cyclohexane ring in structures like this compound can be chemically modified through various catalytic processes. These transformations are crucial for synthesizing other valuable chemical compounds. Common catalytic reactions include dehydrogenation and ring-opening.

Catalytic Dehydrogenation (Reforming): Substituted cyclohexanes can be converted into aromatic compounds by heating them in the presence of a catalyst, such as platinum (Pt), palladium (Pd), or nickel (Ni), often on a support like alumina. This process removes hydrogen atoms to create a stable aromatic ring. For example, this compound could be dehydrogenated to form 1-hexyl-2-methylbenzene. This type of reaction is a cornerstone of the petrochemical industry for producing high-octane gasoline components and aromatic feedstocks.

Catalytic Ring-Opening: Under different conditions, typically involving hydrogen (hydrogenolysis) and specific catalysts (e.g., iridium, platinum, rhodium), the cyclohexane ring can be opened. This reaction breaks C-C bonds within the ring to produce acyclic alkanes. The specific products depend on the catalyst used and the reaction conditions (temperature, pressure). This process can be valuable for converting cyclic hydrocarbons, often found in crude oil, into linear alkanes which are components of diesel and jet fuel.

Hydrogenation and Dehydrogenation Catalysis on Metal Surfaces

The reversible hydrogenation and dehydrogenation of substituted cyclohexanes are crucial reactions, particularly in the context of hydrogen storage and catalytic reforming. The methylcyclohexane-toluene system, for instance, is a well-studied liquid organic hydrogen carrier (LOHC) system. rsc.org The dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) and hydrogen is an endothermic process that requires an efficient catalyst. rsc.orgrsc.org

Platinum-based catalysts are widely employed for this transformation. The support material for the platinum catalyst can significantly influence its activity and stability. For example, Pt supported on functionalized granular activated carbon has been shown to be effective for the dehydrogenation of methylcyclohexane. nih.gov A study using a Pt/GAC-S (granular activated carbon functionalized with sulfuric acid groups) catalyst demonstrated a methylcyclohexane conversion of 63% at 300°C, with a hydrogen evolution rate of 741.1 mmol gPt⁻¹ min⁻¹. nih.gov

Recent research has also focused on single-site platinum catalysts, which can exhibit unique catalytic properties. A catalyst with single Pt atoms on ceria (Pt₁/CeO₂) has shown exceptionally high dehydrogenation rates for both cyclohexane and methylcyclohexane, reaching over 32,000 molH₂ molPt⁻¹ h⁻¹. escholarship.orgresearchgate.netosti.gov This high activity is attributed to a synergistic effect between the platinum atom and oxygen vacancies on the ceria support, which facilitates the adsorption and activation of the cycloalkane. escholarship.orgresearchgate.net

The general mechanism for the hydrogenation of aromatic rings on metal catalysts involves the adsorption of the alkene onto the catalyst surface, followed by the sequential transfer of hydrogen atoms from the metal to the carbon atoms of the double bond. libretexts.org The process is typically stereoselective, with hydrogen atoms adding in a syn fashion to the same face of the molecule. youtube.com For dehydrogenation, the reverse process occurs, with the rate-limiting step often being the abstraction of the second hydrogen atom from the cyclohexane ring. osti.gov

Table 1: Catalytic Performance in Dehydrogenation of Methylcyclohexane

| Catalyst | Support | Temperature (°C) | MCH Conversion (%) | H₂ Evolution Rate | Reference |

| 1.0 wt% Pt | γ-Al₂O₃ | 360 | Variable | Not specified | researchgate.net |

| 0.3 wt% Pt | Al₂O₃ | 430 | 97.5 | Not specified | paspk.org |

| Pt | GAC-S | 300 | 63 | 741.1 mmol gPt⁻¹ min⁻¹ | nih.gov |

| Pt₁ | CeO₂ | 350 | ~30 | >32,000 molH₂ molPt⁻¹ h⁻¹ | escholarship.orgresearchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Ring-Opening Reactions and Associated Mechanistic Pathways

The catalytic ring-opening of cycloalkanes is a key reaction in petroleum refining for improving the quality of fuels. This process involves the cleavage of a C-C bond within the cycloalkane ring. For substituted cyclohexanes like this compound, ring-opening can compete with other reactions such as dehydrogenation and dealkylation (cleavage of an exocyclic C-C bond).

Iridium-based catalysts have been shown to be effective for the ring-opening of cycloalkanes. acs.org Studies on methyl-substituted cyclohexanes on Ir clusters reveal that the initial step is quasi-equilibrated dehydrogenation of the cycloalkane on the metal surface. acs.org Following this, C-C bond cleavage can occur at different positions. The selectivity between ring-opening and dealkylation is influenced by the degree of substitution on the cyclohexane ring. For methylcyclohexane, ring-opening is the dominant primary reaction, whereas for more substituted analogues like 1,3,5-trimethylcyclohexane, dealkylation becomes more significant. acs.org

The mechanism of ring-opening can vary depending on the catalyst and reaction conditions. On iridium catalysts, two main pathways have been proposed for the cleavage of C-C bonds: the dicarbene mechanism and the metallocyclobutane mechanism. researchgate.net The dicarbene pathway is generally favored on Ir/SiO₂ and leads to the formation of branched products through the cleavage of unsubstituted C-C bonds. researchgate.net In contrast, the metallocyclobutane mechanism, which becomes more operative on potassium-promoted Ir/SiO₂ catalysts, involves a cyclic intermediate with the metal atom and three carbon atoms. This pathway facilitates the cleavage of substituted C-C bonds, leading to the formation of unbranched products. researchgate.net The choice of pathway is crucial as it determines the structure of the resulting alkanes.

The stability of the radical intermediates formed during the initial C-C bond cleavage is also a key factor. arxiv.org Theoretical studies on the unimolecular ring-opening of cyclohexane suggest a biradical mechanism. arxiv.org For substituted cyclohexanes, the position of the alkyl groups will influence the stability of the resulting radicals and thus the preferred site of C-C bond cleavage.

Table 2: Primary Selectivities for Ring-Opening vs. Dealkylation of Methyl-Substituted Cyclohexanes on Ir Clusters

| Reactant | Ring-Opening Selectivity (%) | Dealkylation Selectivity (%) | Reference |

| Methylcyclohexane (MCH) | 90 | <10 | acs.org |

| 1,3,5-Trimethylcyclohexane (1,3,5-TMCH) | 44 | >50 | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Functional Group Interconversions on Alkylcyclohexanes and their Selectivity Control

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another through reactions like oxidation, reduction, substitution, or elimination. imperial.ac.uk On a scaffold such as this compound, the control of selectivity—chemo-, regio-, and stereoselectivity—is of paramount importance.

The stereochemistry of the cyclohexane ring plays a crucial role in directing the outcome of these transformations. Substituted cyclohexanes exist predominantly in a chair conformation, with larger substituents preferentially occupying the equatorial position to minimize steric strain from 1,3-diaxial interactions. pressbooks.publibretexts.orglibretexts.org For this compound, both the hexyl and methyl groups will have a strong preference for the equatorial position in the most stable conformer.

This conformational preference has significant implications for reactivity. For example, in an E2 elimination reaction on a cyclohexane ring, the leaving group and the proton being abstracted must be in an anti-periplanar (diaxial) arrangement. dntb.gov.ua This means that for a reaction to occur, the leaving group must typically be in an axial position, which may require the ring to flip to a less stable conformation. Similarly, for nucleophilic substitution reactions (Sₙ2), the nucleophile attacks from the backside of the carbon-leaving group bond. On a cyclohexane ring, this trajectory is often more accessible for an axial leaving group.

Controlling the selectivity of functional group interconversions on a complex molecule like this compound would involve the use of specific reagents and strategies. For instance, directing groups can be used to guide a reagent to a specific position on the molecule. researchgate.net In the absence of such directing effects, the inherent reactivity of the C-H bonds would likely lead to functionalization at the most activated or sterically accessible positions. For radical C-H functionalization, the selectivity can be influenced by the ability of nitrogen-centered radicals to engage in specific hydrogen-atom transfer processes, such as 1,5- or 1,6-HAT. duke.edu

The introduction of a functional group onto the cyclohexane ring or the alkyl chains would open up a wide range of possible transformations. For example, an alcohol group could be oxidized to a ketone, converted to a leaving group for substitution or elimination, or used to direct further reactions. solubilityofthings.com The choice of oxidizing or reducing agents would be critical for achieving chemoselectivity, for example, selectively reacting with one functional group in the presence of others. imperial.ac.uk

Table 3: Common Functional Group Interconversions and Considerations for Alkylcyclohexanes

| Transformation | Reagents | Stereochemical Considerations on a Cyclohexane Ring |

| Alcohol to Alkyl Halide | SOCl₂, PBr₃ | Sₙ2 mechanism generally proceeds with inversion of stereochemistry. |

| Alcohol to Ketone/Aldehyde | PCC, Swern oxidation | Oxidation of a secondary alcohol on the ring forms a ketone, removing a stereocenter. |

| Alkene to Alkane | H₂, Pd/C or PtO₂ | Syn-addition of hydrogen from the less sterically hindered face of the ring. imperial.ac.uk |

| Alkene to Epoxide | m-CPBA | Epoxidation occurs on the less sterically hindered face of the double bond. |

| Epoxide Ring-Opening | Nucleophiles (e.g., LiAlH₄, Grignard reagents) | Nucleophilic attack occurs at the less substituted carbon with inversion of stereochemistry (anti-addition). |

This table is interactive and can be sorted by clicking on the column headers.

Environmental Distribution and Advanced Analytical Method Development

Environmental Transport and Transformation Processes of Alkylcyclohexanes

The environmental fate of alkylcyclohexanes like 1-hexyl-2-methylcyclohexane is governed by a combination of physical transport and chemical or biological transformation processes. nih.gov These compounds, commonly found in crude oil and refined petroleum products, can enter the environment through spills and industrial releases. usgs.govresearchgate.net Their distribution across different environmental compartments—air, water, soil, and sediment—depends on their physicochemical properties and the characteristics of the receiving environment. cdc.govepa.gov

The persistence of alkylcyclohexanes in the environment is largely determined by their susceptibility to microbial degradation. nih.gov Due to their chemical structure and low water solubility, substituted cyclohexanes are among the more resistant hydrocarbon compounds to biodegradation. researchgate.net However, various microorganisms have been shown to degrade these compounds, typically through oxidative pathways.

Generally, the biodegradation of long-chain n-alkylcyclohexanes is initiated by the oxidation of the terminal methyl group on the alkyl side chain to a carboxylic acid. nih.gov This is followed by a process known as β-oxidation, where the alkyl chain is sequentially shortened. nih.gov For instance, the degradation of n-octadecylcyclohexane and n-nonadecylcyclohexane by Alcanivorax sp. has been shown to produce cyclohexaneacetic acid and cyclohexanecarboxylic acid, respectively. nih.gov These intermediates can be further transformed, with cyclohexanecarboxylic acid being converted to benzoic acid through 1-cyclohexene-1-carboxylic acid. nih.gov

The environmental conditions play a crucial role in the degradation process. Under anaerobic conditions, such as those found in some contaminated aquifers, the biodegradation pattern of n-alkylated cyclohexanes differs from aerobic pathways. usgs.govusgs.gov Studies of long-term petroleum spills have demonstrated that anaerobic microbial degradation leads to a consistent loss of higher molecular weight homologs first. usgs.govusgs.gov This results in a relative enrichment of the lower molecular weight compounds in the remaining mixture, a pattern opposite to that observed in aerobic degradation or physical weathering, where the more volatile, lower molecular weight compounds are lost first. usgs.govusgs.gov

The persistence of these compounds can be significant, especially in colder environments where microbial activity and chemical reactions are slower. publications.gc.ca For example, the hydrolysis half-life of some cyclic compounds can increase from days at 25°C to many years at 0°C. publications.gc.ca A substance with a degradation half-life of six months or more in water is generally considered to be of concern for its persistence. publications.gc.ca

Table 1: General Biodegradation Intermediates of n-Alkylcyclohexanes

| Starting Compound Example | Initial Oxidation Product | Product after β-oxidation |

|---|---|---|

| n-Octadecylcyclohexane | Octadecylcyclohexane-carboxylic acid | Cyclohexaneacetic acid |

Volatile cyclohexanes that partition to the atmosphere are primarily removed through photo-oxidation initiated by hydroxyl radicals (•OH), which are abundant in the troposphere during the day. nih.gov The concern with persistent compounds in the atmosphere is their potential for long-range transport to remote regions like the Arctic. publications.gc.ca

The photo-oxidation process for cyclohexane (B81311), and by extension for alkyl-substituted cyclohexanes, begins with the abstraction of a hydrogen atom from the cyclohexane ring or the alkyl substituent by a hydroxyl radical. mdpi.com This forms an alkyl radical, which then rapidly reacts with molecular oxygen (O2) to form a peroxy radical (RO2•). mdpi.com Subsequent reactions of the peroxy radical can lead to the formation of various oxygenated products, including alcohols, ketones, and aldehydes. mdpi.comrsc.org For example, the oxidation of cyclohexane can yield cyclohexanol (B46403) and cyclohexanone (B45756). rsc.org

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound and its isomers in complex environmental samples require sophisticated analytical techniques capable of high-resolution separation and sensitive detection.

Capillary gas chromatography (GC) is the primary technique for separating volatile and semi-volatile organic compounds like alkylcyclohexanes. vurup.sk The main challenge in analyzing this compound is the separation of its various stereoisomers (cis and trans) and potential positional isomers, which often have very similar physicochemical properties and boiling points. vurup.skresearchgate.net

Method development focuses on selecting the appropriate stationary phase for the capillary column and optimizing the temperature program. researchgate.net

Stationary Phase Selection: Nonpolar stationary phases, such as those based on polysiloxanes (e.g., HP-1), are commonly used for hydrocarbon analysis. researchgate.net However, for separating closely related isomers, more selective stationary phases may be required. vurup.sk Columns with liquid crystalline stationary phases or those based on cyclodextrin (B1172386) derivatives have shown high selectivity for separating positional and geometric isomers of cyclic hydrocarbons. researchgate.netresearchgate.netadamkewley.com

Temperature Programming: A programmed temperature ramp is essential for eluting a wide range of compounds, from volatile to semi-volatile, in a single analysis. researchgate.net A slow temperature ramp can improve the separation of closely eluting isomers. researchgate.net

Column Dimensions: High-efficiency columns, characterized by being long and having a small internal diameter, provide better separation power. researchgate.net

For example, the separation of cis- and trans-isomers of 1,2-dimethylcyclohexane (B31226) has been successfully achieved on chiral stationary phases like Chirasil-Dex. researchgate.net This demonstrates the capability of specialized GC columns to resolve complex isomeric mixtures of substituted cyclohexanes. researchgate.net

For highly complex samples such as petroleum products or weathered environmental extracts, one-dimensional GC may not provide sufficient resolution. chromatographyonline.com In these cases, multidimensional techniques are employed.

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two different columns in series, connected by a modulator. chromatographyonline.comnih.gov The first dimension typically separates compounds by their boiling point, while the second, shorter column provides a rapid separation based on a different property, such as polarity. mosh-moah.de This results in a highly structured two-dimensional chromatogram where related compounds appear in specific regions, allowing for the detailed characterization of complex mixtures like those containing various alkylcyclohexanes. nih.govmosh-moah.deacs.org GCxGC coupled with a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) is extremely effective for analyzing petroleum fractions. nih.govmosh-moah.de

Gas Chromatography-Mass Spectrometry/Mass Spectrometry (GC-MS/MS): This technique enhances selectivity and sensitivity by using a triple quadrupole mass spectrometer. nih.gov After initial separation by GC, a specific ion from the target analyte is selected in the first quadrupole, fragmented in the second, and then specific fragment ions are monitored in the third. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interferences, allowing for very low detection limits. nih.gov While GCxGC excels at separating complex mixtures, GC-MS/MS is ideal for quantifying trace levels of specific target compounds in challenging matrices. nih.gov

Due to the low concentrations of this compound expected in environmental samples and the complexity of the matrices (water, soil, sediment), a sample preparation step is almost always necessary to extract, clean up, and concentrate the analyte before instrumental analysis. researchgate.netnih.gov

For Water Samples:

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a sorbent is exposed to the sample (either directly or to the headspace above it). researchgate.netmdpi.com Volatile organic compounds partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. researchgate.net

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME but uses a magnetic stir bar coated with a larger volume of sorbent (typically polydimethylsiloxane), allowing for higher enrichment of analytes from aqueous samples. researchgate.netresearchgate.net

Purge and Trap (P&T): An inert gas is bubbled through the water sample, stripping the volatile compounds, which are then collected on a sorbent trap. researchgate.net The trap is subsequently heated to desorb the analytes into the GC system. researchgate.net

For Soil and Sediment Samples:

Soxhlet Extraction: A classical method where the solid sample is placed in a thimble and continuously extracted with a solvent over several hours. witpress.com This method is thorough but time-consuming and uses significant amounts of solvent. witpress.com

Pressurized Fluid Extraction (PFE): Uses solvents at elevated temperatures and pressures to rapidly extract analytes from solid samples, reducing extraction time and solvent consumption compared to Soxhlet. researchgate.net

Soil Vapor Extraction (SVE): An in-situ or ex-situ technique used for remediation and monitoring, where a vacuum is applied to the soil to induce the flow of air and extract volatile contaminants. witpress.com The extracted vapor can be analyzed directly or after being collected on a sorbent. witpress.com

The choice of method depends on the specific analyte, the matrix, the required detection limits, and practical considerations like sample throughput and cost. nih.gov

Table 2: Common Sample Preparation Techniques for Volatile Cyclohexanes

| Technique | Applicable Matrix | Principle | Key Advantage |

|---|---|---|---|

| Solid-Phase Microextraction (SPME) | Water, Air | Equilibrium partitioning onto a coated fiber | Solvent-free, simple researchgate.netmdpi.com |

| Stir-Bar Sorptive Extraction (SBSE) | Water | Equilibrium partitioning onto a coated stir bar | High enrichment factor researchgate.netresearchgate.net |

| Purge and Trap (P&T) | Water, Soil | Stripping of volatiles by gas flow, collection on a sorbent trap | Efficient for highly volatile compounds researchgate.net |

| Pressurized Fluid Extraction (PFE) | Soil, Sediment | Extraction with solvent at high temperature and pressure | Fast and efficient, reduced solvent use researchgate.net |

Advanced Applications and Industrial Relevance in Research Contexts

Role in Surrogate Fuel Development and Combustion Research

Long-chain alkylated cycloalkanes are crucial components in the formulation of surrogate fuels, which are simplified mixtures designed to emulate the complex combustion behavior of real transportation fuels like jet fuel and diesel. The inclusion of molecules like 1-Hexyl-2-methylcyclohexane is important for representing the naphthenic content of these fuels, which significantly influences their combustion properties.

The development of accurate kinetic models for the oxidation of fuel components is essential for computational fluid dynamics (CFD) simulations of combustion engines. These models consist of extensive sets of elementary reactions that describe the complex chemical transformations occurring during combustion. For a molecule like this compound, the modeling of its oxidation would involve several key reaction classes at both high and low temperatures.

At high temperatures, the dominant reaction pathways include unimolecular decomposition through C-C bond fission, particularly at the bond between the hexyl chain and the cyclohexane (B81311) ring, and H-atom abstraction by small radicals like OH and H. The presence of the long alkyl chain introduces additional complexities compared to simpler cycloalkanes like cyclohexane or methylcyclohexane (B89554). The site of H-atom abstraction can vary along the hexyl chain and on the ring, leading to a variety of fuel radical isomers, each with distinct subsequent decomposition pathways.

Table 1: Key Reaction Classes in the Kinetic Modeling of this compound Oxidation

| Reaction Class | Description | Significance in Combustion |

| Unimolecular Initiation | Thermal decomposition of the fuel molecule into smaller radicals. | Important at high temperatures, initiating the radical chain reactions. |

| H-atom Abstraction | Removal of a hydrogen atom from the fuel molecule by a radical species. | A primary fuel consumption pathway, creating a variety of fuel radicals. |

| Radical Addition to O₂ | Addition of a fuel radical to molecular oxygen to form a peroxy radical (RO₂). | A key step in low-temperature oxidation, leading to chain propagation or branching. |

| RO₂ Isomerization | Intramolecular H-atom transfer within the peroxy radical to form a hydroperoxyalkyl radical (QOOH). | Crucial for determining low-temperature reactivity and the negative temperature coefficient (NTC) behavior. |

| β-Scission | Cleavage of a C-C bond beta to the radical site in an alkyl radical. | A major decomposition pathway at high temperatures, leading to smaller, more reactive species. |

The development of reliable kinetic models necessitates validation against experimental data. Model compounds like this compound, with well-defined structures, are used in fundamental combustion experiments to provide target data for model validation. These experiments are typically conducted in idealized environments such as shock tubes, rapid compression machines, and jet-stirred reactors.

Jet-stirred reactors allow for the study of species evolution during oxidation at steady-state or transient conditions. By sampling and analyzing the reacting mixture, researchers can obtain concentration profiles of stable intermediates and products, providing detailed targets for validating the specific reaction pathways within the model.

Utilization as a Research Solvent in Chemical Processes

The physical and chemical properties of this compound, such as its non-polar nature, relatively high boiling point, and saturated hydrocarbon structure, make it a candidate for use as a specialized solvent in certain chemical processes.

In polymerization reactions, the choice of solvent can significantly influence the reaction kinetics, the properties of the resulting polymer (e.g., molecular weight, polydispersity), and the solubility of the polymer. As a non-polar, aprotic solvent, this compound would be suitable for polymerization reactions that proceed via radical or coordination-insertion mechanisms, particularly for non-polar monomers.

Its inert nature would minimize side reactions, and its relatively high boiling point would allow for reactions to be conducted at elevated temperatures. The solubility of polymers is governed by the principle of "like dissolves like." Therefore, this compound would be a good solvent for non-polar polymers such as polyethylene, polypropylene, and various elastomers. The long hexyl chain may enhance its solvent power for polymers with long alkyl side chains compared to simpler cycloalkanes.

The separation of aromatic and aliphatic hydrocarbons is a critical process in the petrochemical industry. Due to the formation of azeotropes or close boiling points, simple distillation is often not feasible. Extractive distillation, using a solvent that selectively alters the relative volatility of the components, is a common solution.